2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione
CAS No.:
Cat. No.: VC15624136
Molecular Formula: C15H10ClN3O4
Molecular Weight: 331.71 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione -](/images/structure/VC15624136.png)
Specification
Molecular Formula | C15H10ClN3O4 |
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Molecular Weight | 331.71 g/mol |
IUPAC Name | 2-[(4-chloroanilino)methyl]-5-nitroisoindole-1,3-dione |
Standard InChI | InChI=1S/C15H10ClN3O4/c16-9-1-3-10(4-2-9)17-8-18-14(20)12-6-5-11(19(22)23)7-13(12)15(18)21/h1-7,17H,8H2 |
Standard InChI Key | ARJZXHUPQITDIH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])Cl |
Introduction
2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindole derivatives. It features a nitro group and a chlorophenyl substituent, which are significant for its chemical behavior and potential applications. This compound is recognized for its biological activity, including antiviral properties, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of 2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic synthesis techniques. A common approach includes careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.
Biological Activity
Research indicates that derivatives of isoindoles exhibit significant antiviral properties, suggesting potential therapeutic applications in virology. Preliminary studies suggest that 2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione exhibits promising biological activities, particularly in inhibiting viral entry into host cells. Additionally, compounds with similar structures have been investigated for their antitumor and anti-inflammatory activities, indicating a broader therapeutic potential.
Potential Applications
Given its unique structure and biological activity, 2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione has potential applications in several areas:
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Antiviral Agents: Its derivatives have shown antiviral properties.
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Antitumor Agents: Similar compounds have been studied for anticancer activities.
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Anti-inflammatory Agents: Potential for use in treating inflammatory conditions.
Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Nitroisoindole | Isoindole core with nitro group | Antiviral activity |
4-Chloroaniline | Chlorinated phenyl group | Antimicrobial properties |
Isoindoline derivatives | Variations on isoindole structure | Anticancer activity |
2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione | Chlorophenyl amino group and nitro substituent | Antiviral, potential antitumor and anti-inflammatory |
What distinguishes 2-{[(4-chlorophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione from these compounds is its specific combination of functional groups, which may enhance its biological activity compared to others lacking such structural diversity.
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